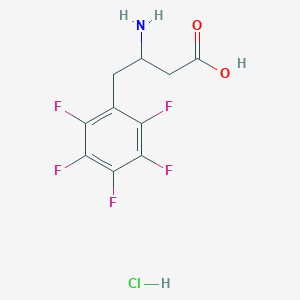![molecular formula C51H84O5 B12507870 1,2-Dimethoxy-4-prop-2-enylbenzene;3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;3,7-dimethylocta-2,6-dien-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12507870.png)
1,2-Dimethoxy-4-prop-2-enylbenzene;3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;3,7-dimethylocta-2,6-dien-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxy-4-prop-2-enylbenzene: is an organic compound with the molecular formula C11H14O2. It is also known as methyl eugenol and is a derivative of eugenol. This compound is commonly found in essential oils of various plants and is known for its pleasant aroma.
3,7-Dimethylocta-2,6-dienal: is an organic compound with the molecular formula C10H16O. It is also known as citral and is a key component in the essential oils of several plants, including lemongrass and lemon myrtle. Citral is widely used in the fragrance and flavor industries due to its strong lemon scent.
3,7-Dimethylocta-1,6-diene: is an organic compound with the molecular formula C10H18. It is also known as myrcene and is a significant component of the essential oils of various plants, including bay, verbena, and hops. Myrcene is used in the manufacture of fragrances and as an intermediate in the production of other chemicals.
3,7-Dimethylocta-2,6-dien-1-ol: is an organic compound with the molecular formula C10H18O. It is also known as geraniol and is found in the essential oils of several aromatic plants, including rose and citronella. Geraniol is used in perfumery and as a flavoring agent.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: is an organic compound with the molecular formula C10H18O. It is also known as borneol and is found in the essential oils of various plants, including camphor and rosemary. Borneol is used in traditional medicine and as a fragrance ingredient.
Méthodes De Préparation
1,2-Dimethoxy-4-prop-2-enylbenzene: can be synthesized through the methylation of eugenol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . Industrial production involves the extraction of essential oils from plants like basil and nutmeg, followed by purification processes.
3,7-Dimethylocta-2,6-dienal: can be prepared by the oxidation of geraniol or nerol using oxidizing agents such as chromic acid or potassium permanganate . Industrially, it is extracted from the essential oils of lemongrass and lemon myrtle.
3,7-Dimethylocta-1,6-diene: is typically obtained through the pyrolysis of β-pinene, a component of turpentine oil . Industrial production involves the distillation of essential oils from plants like bay and hops.
3,7-Dimethylocta-2,6-dien-1-ol: can be synthesized by the reduction of citral using reducing agents such as sodium borohydride or lithium aluminum hydride . Industrially, it is extracted from the essential oils of rose and citronella.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: can be synthesized by the reduction of camphor using reducing agents such as sodium borohydride . Industrial production involves the extraction of essential oils from plants like camphor and rosemary.
Analyse Des Réactions Chimiques
1,2-Dimethoxy-4-prop-2-enylbenzene: undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction . Major products include veratraldehyde and veratryl alcohol.
3,7-Dimethylocta-2,6-dienal: undergoes oxidation and reduction reactions. Oxidizing agents such as potassium permanganate convert it to geranic acid, while reducing agents like sodium borohydride convert it to geraniol .
3,7-Dimethylocta-1,6-diene: undergoes addition reactions with halogens and hydrogen. For example, it reacts with bromine to form dibromomyrcene .
3,7-Dimethylocta-2,6-dien-1-ol: undergoes oxidation and esterification reactions. Oxidizing agents such as chromic acid convert it to citral, while esterification with acetic anhydride forms geranyl acetate .
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: undergoes oxidation and esterification reactions. Oxidizing agents such as chromic acid convert it to camphor, while esterification with acetic anhydride forms borneyl acetate .
Applications De Recherche Scientifique
1,2-Dimethoxy-4-prop-2-enylbenzene: is used in scientific research for its antimicrobial and insecticidal properties. It is also studied for its potential use in cancer treatment .
3,7-Dimethylocta-2,6-dienal: is used in research for its antimicrobial and anti-inflammatory properties. It is also studied for its potential use in treating neurodegenerative diseases .
3,7-Dimethylocta-1,6-diene: is used in research for its analgesic and anti-inflammatory properties. It is also studied for its potential use in treating anxiety and depression .
3,7-Dimethylocta-2,6-dien-1-ol: is used in research for its antimicrobial and antioxidant properties. It is also studied for its potential use in treating cardiovascular diseases .
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: is used in research for its anti-inflammatory and analgesic properties. It is also studied for its potential use in treating respiratory diseases .
Mécanisme D'action
1,2-Dimethoxy-4-prop-2-enylbenzene: exerts its effects by inhibiting the growth of microorganisms and disrupting their cell membranes .
3,7-Dimethylocta-2,6-dienal: exerts its effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species .
3,7-Dimethylocta-1,6-diene: exerts its effects by modulating the activity of neurotransmitters such as serotonin and dopamine .
3,7-Dimethylocta-2,6-dien-1-ol: exerts its effects by scavenging free radicals and inhibiting lipid peroxidation .
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: exerts its effects by inhibiting the production of pro-inflammatory mediators and modulating the activity of ion channels .
Comparaison Avec Des Composés Similaires
1,2-Dimethoxy-4-prop-2-enylbenzene: is similar to eugenol and isoeugenol but has a higher antimicrobial activity due to the presence of methoxy groups .
3,7-Dimethylocta-2,6-dienal: is similar to neral but has a stronger lemon scent and higher antimicrobial activity .
3,7-Dimethylocta-1,6-diene: is similar to limonene but has a higher analgesic activity due to the presence of double bonds .
3,7-Dimethylocta-2,6-dien-1-ol: is similar to linalool but has a higher antioxidant activity due to the presence of hydroxyl groups .
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: is similar to camphor but has a higher anti-inflammatory activity due to the presence of hydroxyl groups .
Propriétés
IUPAC Name |
1,2-dimethoxy-4-prop-2-enylbenzene;3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;3,7-dimethylocta-2,6-dien-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2.2C10H18O.C10H16O.C10H18/c1-4-5-9-6-7-10(12-2)11(8-9)13-3;1-9(2)7-4-5-10(9,3)8(11)6-7;2*1-9(2)5-4-6-10(3)7-8-11;1-5-10(4)8-6-7-9(2)3/h4,6-8H,1,5H2,2-3H3;7-8,11H,4-6H2,1-3H3;5,7,11H,4,6,8H2,1-3H3;5,7-8H,4,6H2,1-3H3;5,7,10H,1,6,8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGUYIATKYHYBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C=C.CC(=CCCC(=CCO)C)C.CC(=CCCC(=CC=O)C)C.CC1(C2CCC1(C(C2)O)C)C.COC1=C(C=C(C=C1)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H84O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
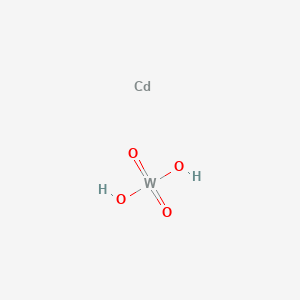
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B12507798.png)
![2-Morpholinobenzo[d]thiazole-4-carboxylic acid](/img/structure/B12507808.png)
![6-Fluoroimidazo[1,2-a]pyrimidine](/img/structure/B12507810.png)
![2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B12507820.png)
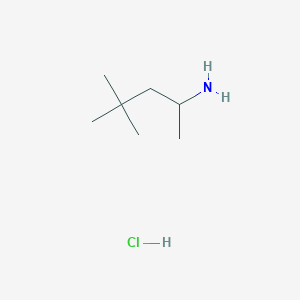
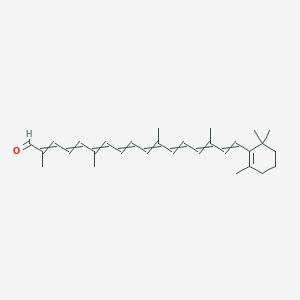
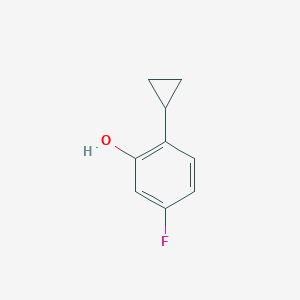
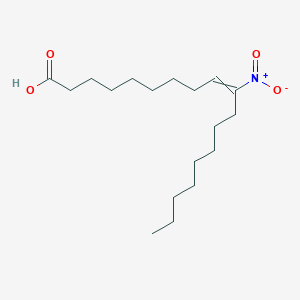
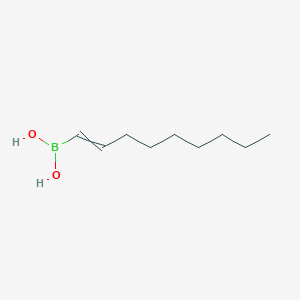
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one](/img/structure/B12507858.png)
![5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol](/img/structure/B12507862.png)
amine hydrochloride](/img/structure/B12507871.png)
